molecular formula C15H21ClN2O2 B2810062 N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide CAS No. 2411297-12-4

N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide

Cat. No.: B2810062
CAS No.: 2411297-12-4
M. Wt: 296.8
InChI Key: CWYRWPMKOPPYMQ-UHFFFAOYSA-N
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Description

N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a chloropropanoylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide typically involves the reaction of tert-butylamine with 3-[(2-chloropropanoylamino)methyl]benzoic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropanoylamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Tert-butyl-2-chlorobenzamide
  • N-Tert-butyl-3-fluorobenzamide
  • N-Tert-butyl-4-methylbenzamide

Uniqueness

N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide is unique due to the presence of the chloropropanoylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-10(16)13(19)17-9-11-6-5-7-12(8-11)14(20)18-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYRWPMKOPPYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)C(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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